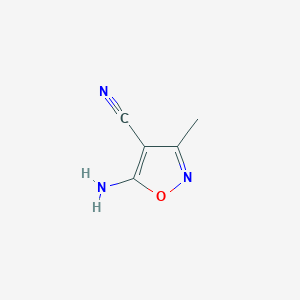

5-Amino-3-methylisoxazole-4-carbonitrile

説明

Overview of Isoxazole (B147169) Heterocycles in Academic Research

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. nih.gov This structural scaffold is of immense importance in academic and pharmaceutical research due to its presence in a wide array of biologically active molecules. nih.govresearchgate.net The isoxazole ring is a versatile building block that can be readily functionalized, allowing chemists to create diverse libraries of compounds for drug discovery programs. rsc.org

The significance of isoxazoles is underscored by their broad spectrum of pharmacological activities. rsc.orgbohrium.com Derivatives have been shown to exhibit properties including:

Antimicrobial nih.gov

Anticancer researchgate.netresearchgate.net

Anti-inflammatory nih.gov

Antiviral nih.gov

Neuroprotective rsc.org

This wide range of biological activities has made the isoxazole nucleus an attractive target for medicinal chemists, leading to the development of numerous synthetic methodologies and the creation of novel therapeutic agents. researchgate.netrsc.org The structural diversity of isoxazole derivatives allows for fine-tuning of their pharmacological profiles to enhance efficacy and selectivity. researchgate.net

Importance of 5-Amino-3-methylisoxazole-4-carbonitrile in Contemporary Chemical Biology Research

This compound serves as a key building block in the synthesis of novel heterocyclic systems. Its multifunctionality, possessing amino, methyl, and nitrile groups on the isoxazole core, allows for diverse chemical transformations. In the crystal structure, the molecule is noted to be essentially planar, and the amino group's nitrogen atom exhibits sp² hybridization. nih.gov This planarity and electronic conjugation are significant for its interactions and subsequent reactions.

Research has highlighted the potential of isoxazole derivatives in treating a range of conditions, from infections to cancer. nih.gov Specifically, aminonitrile-substituted isoxazoles are precursors for creating fused heterocyclic systems, which are often explored for their pharmacological potential. For instance, multicomponent reactions involving related starting materials have been employed to synthesize novel functionalized isoxazole derivatives with potential as antimicrobial agents. researchgate.net

Furthermore, the core structure is related to other important research molecules like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which has been investigated as a novel, non-proteinogenic β-amino acid for incorporation into peptides. nih.govmdpi.com The ability to use such isoxazole-based amino acids in solid-phase peptide synthesis opens avenues for creating new classes of peptidomimetics and bioactive peptides. nih.govnih.gov This highlights the value of the 5-amino-3-methylisoxazole (B44965) scaffold in generating molecules with tailored biological functions for chemical biology studies.

Historical Perspectives on the Synthesis and Derivatization of Isoxazole Scaffolds in Research

The chemistry of isoxazoles dates back to the early 20th century, with the first synthesis of the parent compound, isoxazole, reported by Claisen in 1903. nih.gov Since this initial discovery, the synthesis of isoxazole derivatives has become a major focus of heterocyclic chemistry.

A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, typically involving the reaction of a nitrile oxide with an alkyne. nih.gov This method has been extensively developed, with modern variations using catalysts to improve efficiency and control regioselectivity. nih.gov Over the years, numerous strategies have been devised to access the isoxazole core.

Table 2: Key Synthetic Approaches to Isoxazole Scaffolds

| Method | Description | Key Features |

| [3+2] Cycloaddition | Reaction between a nitrile oxide (1,3-dipole) and an alkyne or alkene (dipolarophile). | Most common and versatile method. Can be catalyzed by metals like copper(I). nih.govnih.gov |

| Condensation Reactions | Reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. | A classical and straightforward method for forming the isoxazole ring. researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a product containing portions of all reactants. | Environmentally friendly, efficient, and useful for generating molecular diversity. researchgate.net |

| Metal-Free Synthesis | Routes that avoid the use of metal catalysts to circumvent issues of cost, toxicity, and product contamination. | Growing in importance due to a focus on "green chemistry". nih.gov |

The derivatization of the isoxazole scaffold is crucial for modulating its biological activity. researchgate.net Synthetic chemists have developed a vast toolkit of reactions to functionalize the 3, 4, and 5 positions of the ring, enabling the creation of compounds with optimized properties for specific biological targets. nih.gov This continuous evolution of synthetic methods ensures that the isoxazole scaffold remains a privileged and highly relevant structure in modern chemical research. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUGKLXAHRZZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308170 | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35261-01-9 | |

| Record name | 35261-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 3 Methylisoxazole 4 Carbonitrile

Established Synthetic Routes to the Core 5-Amino-3-methylisoxazole-4-carbonitrile Scaffold

The construction of the this compound core can be achieved through several synthetic approaches, primarily categorized as multicomponent reactions that assemble the ring in a single step, or as more traditional precursor-based strategies that involve the sequential formation and modification of key intermediates.

Multicomponent Reaction Approaches for Isoxazole (B147169) Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a one-pot process. The synthesis of 5-aminoisoxazole-4-carbonitriles can be achieved through the condensation of a β-ketoester, hydroxylamine (B1172632), and a cyanide source. While a specific one-pot reaction for this compound from simple starting materials is not extensively detailed in the reviewed literature, the general strategy for analogous structures provides a clear blueprint. For instance, the reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aldehyde can yield 3-methyl-4-arylmethylene-isoxazole-5(4H)-one derivatives researchgate.netajrcps.comorientjchem.org. This highlights the feasibility of a three-component reaction to form the isoxazole ring.

A plausible multicomponent approach for the target molecule would involve the reaction of ethyl acetoacetate, a source of the nitrile group such as malononitrile, and hydroxylamine. The selection of catalyst and reaction conditions is crucial in directing the cyclization to the desired product. Various catalysts, including acidic, basic, and organocatalysts like glutamic acid, have been employed in the synthesis of isoxazole derivatives, often under mild, environmentally friendly conditions researchgate.net.

| Reactants | Catalyst/Conditions | Product | Reference |

| Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehyde | Glutamic acid, Ethanol, 60°C | 3-methyl-4-(hetero)arylmethylidene isoxazole-5(4H)-one | researchgate.net |

| Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehyde | Citric acid, Water, Room temperature | 4-arylmethylidene-3-methyl-isoxazol-5(4H)-one | orientjchem.org |

Precursor-Based Synthetic Strategies

A more controlled and stepwise approach to this compound involves the synthesis of advanced precursors that are subsequently cyclized. A well-documented strategy for the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid provides a strong foundation for this approach mdpi.comnih.gov. This three-step synthesis begins with the preparation of a key intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate.

This is followed by the cyclization of this intermediate with hydroxylamine to form the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid. The final step involves the hydrolysis of the ester to the carboxylic acid mdpi.com. A similar strategy can be envisioned for the carbonitrile derivative, where the corresponding nitrile-containing precursor would be cyclized.

The reaction of aryl isothiocyanates with sodium methyl cyanoacetate yields thioxo-propanoates, which upon reaction with hydroxylamine, provide methyl 5-amino-3-arylaminoisoxazole-4-carboxylates researchgate.net. This demonstrates the versatility of precursor-based methods in constructing highly substituted isoxazoles.

Synthesis of Key Intermediates for Derivatization

The synthesis of versatile intermediates is crucial for enabling the subsequent derivatization of the this compound scaffold. A key intermediate in the precursor-based synthesis is ethyl 2-cyano-3-ethoxybut-2-enoate . This compound is synthesized by the reaction of triethyl orthoacetate with ethyl cyanoacetate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is driven by the removal of ethanol mdpi.com.

Another pivotal intermediate is ethyl 5-amino-3-methyl-isoxazole-4-carboxylate . This is formed by the reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine hydrochloride in the presence of a base like sodium ethoxide in ethanol mdpi.com. This carboxylate can then be a starting point for various modifications or can be converted to the corresponding nitrile.

| Intermediate | Precursors | Reagents/Conditions | Reference |

| Ethyl 2-cyano-3-ethoxybut-2-enoate | Triethyl orthoacetate, Ethyl cyanoacetate | DMAP (cat.), 110°C, removal of ethanol | mdpi.com |

| Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | Ethyl 2-cyano-3-ethoxybut-2-enoate, Hydroxylamine hydrochloride | Sodium ethoxide, Ethanol, Room temperature | mdpi.com |

Derivatization Strategies at the this compound Moiety

The presence of both an amino and a nitrile group on the isoxazole ring provides two distinct handles for a wide range of chemical transformations, allowing for the generation of diverse compound libraries.

Reactions at the Amino Functionality

The 5-amino group of the isoxazole ring can undergo various reactions, although its reactivity can be influenced by the electronic nature of the heterocyclic system. Studies on the analogous 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group can be unreactive towards acylation under typical conditions, such as in the formation of an Fmoc-protected derivative mdpi.comnih.gov. This reduced reactivity is attributed to the electronic properties of the isoxazole ring and potential intramolecular hydrogen bonding nih.gov. However, acylation is possible under more forcing conditions, such as repeated couplings accelerated by ultrasonic agitation nih.gov.

Despite this, the amino group can be functionalized through other reactions. For instance, the derivatization of the related 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide with isocyanates and isothiocyanates readily yields semicarbazides and thiosemicarbazides, respectively nih.gov. This suggests that the amino group, or a derivative thereof, can act as a nucleophile to attack electrophilic centers. Condensation of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide with various carbonyl compounds has also been reported to yield imino derivatives researchgate.net.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. While specific examples for this compound are not extensively reported, the general reactivity of nitriles is well-established and can be applied to this scaffold.

One of the most common transformations is the hydrolysis of the nitrile to either a primary amide or a carboxylic acid. This can be achieved under acidic or basic conditions. The hydrolysis of ethyl 5-methylisoxazole-4-carboxylate to the corresponding carboxylic acid has been accomplished using 60% aqueous sulfuric acid, indicating the stability of the isoxazole ring under these conditions google.com. It is expected that the 4-carbonitrile could be similarly hydrolyzed.

Another important transformation is the reduction of the nitrile group to a primary amine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) chemistrysteps.commasterorganicchemistry.com. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles libretexts.orgreddit.com. The resulting aminomethyl group at the 4-position would introduce a new point for diversification.

Furthermore, the nitrile group can participate in cycloaddition reactions . For example, the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines is a known method for the synthesis of 5-aminoisoxazoles nih.gov. This suggests that the nitrile group in this compound could potentially act as a dipolarophile in cycloaddition reactions.

| Transformation | Reagents | Expected Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 5-Amino-3-methylisoxazole-4-carboxamide or 5-Amino-3-methylisoxazole-4-carboxylic acid |

| Reduction | LiAlH₄ followed by H₂O workup | 5-Amino-3-methyl-4-(aminomethyl)isoxazole |

Modifications at Other Positions of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry and materials science. nih.gov The stability of the isoxazole ring allows for the manipulation of substituents at various positions, leading to functionally complex derivatives. researchgate.net This adaptability makes isoxazoles valuable intermediates in the synthesis of a wide array of bioactive compounds. mdpi.com

Key modifications often involve the introduction of various functional groups onto the isoxazole ring, which can significantly influence the molecule's biological activity. nih.gov For instance, the substitution of different groups on the phenyl ring attached to the isoxazole core has been shown to impact cytotoxic activity against cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the presence of fluorine or trifluoromethyl groups at the fourth position of a phenyl ring on an isoxazole can enhance its cytotoxic effects. nih.gov Similarly, in other derivatives, methyl, methoxy, or chloride substitutions on the R group of the isoxazole have been found to increase their activity against certain cancer cells. nih.gov

The isoxazole ring system's inherent chemical properties, particularly the weak nitrogen-oxygen bond, allow for ring-cleavage reactions under specific conditions, such as in the presence of reducing agents or bases. researchgate.netmdpi.com This characteristic further expands the synthetic utility of isoxazoles, enabling their transformation into other valuable difunctionalized compounds. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like this compound. These approaches focus on developing environmentally friendly methods that are efficient, reduce waste, and utilize non-toxic reagents and solvents.

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry. For isoxazole synthesis, a variety of catalysts have been explored to improve reaction efficiency and environmental friendliness. These include:

Biocatalysts: Lipase has been used as a biocatalyst for the one-pot multicomponent synthesis of isoxazole-5(4H)-ones in water at room temperature. A key advantage of this method is the ability to recover and reuse the catalyst for multiple cycles without a significant loss of activity. researchgate.net

Ionic Liquids: Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl), have been employed as recyclable and environmentally benign catalysts for the synthesis of isoxazole derivatives. researchgate.net

Nanoparticle Catalysts: Sol-gel synthesized ferrite nanoparticles (Fe₂O₃ NPs) have been utilized to catalyze the one-pot multicomponent reaction for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones in aqueous media under ultrasonic irradiation. nih.gov

Deep Eutectic Solvents (DES): A combination of choline chloride and urea has been used as a biorenewable deep eutectic solvent for the regioselective synthesis of 3,5-disubstituted isoxazoles. DES are considered environmentally friendly alternatives to hazardous organic solvents and can be recycled. nih.govconnectjournals.com

Metal-Free Catalysts: Vitamin B₁ has been shown to be an effective metal-free and acid/base-free catalyst for the synthesis of isoxazole derivatives in water. This catalyst is also reusable. nih.gov Other approaches have utilized catalysts like CaCl₂/K₂CO₃ and KI/Oxone for multicomponent reactions under ultrasonic irradiation. preprints.orgpreprints.org

The following table summarizes various catalysts used in the sustainable synthesis of isoxazole derivatives.

| Catalyst | Reaction Type | Reaction Conditions | Advantages |

| Lipase | One-pot multicomponent | Water, Room Temperature | Biocatalyst, Reusable |

| [Msim]Cl | Multicomponent | - | Recyclable, Environmentally Benign |

| Fe₂O₃ NPs | One-pot multicomponent | Aqueous media, Ultrasonic irradiation | High yields, Short reaction times |

| Choline chloride:urea (DES) | One-pot three component | - | Biorenewable, Recyclable |

| Vitamin B₁ | - | Water, 20°C | Metal-free, Acid/base-free, Reusable |

Environmentally Benign Reaction Conditions (e.g., Aqueous or Solvent-Free Media)

A significant focus of green chemistry is the use of environmentally friendly reaction media. For the synthesis of isoxazole derivatives, several benign alternatives to traditional organic solvents have been explored:

Aqueous Media: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Several methods have been developed for synthesizing isoxazole derivatives in aqueous media, often without the need for a catalyst. nih.gov For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can be performed in water. nih.gov Ultrasound irradiation has also been successfully employed to promote isoxazole synthesis in water, leading to high yields and shorter reaction times. nih.govpreprints.org

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and reduces environmental impact. Ultrasonic-assisted reactions of substituted aldehydes, ethyl acetoacetate, and hydroxylamine in the presence of natural acids like lemon juice have been reported to produce isoxazolone derivatives in good to excellent yields. arkat-usa.org

Deep Eutectic Solvents (DES): As mentioned earlier, DES like choline chloride:glycerol are biodegradable, non-toxic, and can serve as green solvent alternatives to volatile organic compounds (VOCs). connectjournals.com

Ultrasound Irradiation: The use of ultrasound has emerged as a powerful tool in green synthesis. It can accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov Ultrasound-assisted synthesis has been applied to various isoxazole preparations, including multicomponent reactions and those using green solvents like water or ethanol-water mixtures. nih.govpreprints.org

Advanced Synthetic Methodologies for Novel this compound Derivatives

The development of novel synthetic methods is crucial for accessing new derivatives of this compound with potentially enhanced properties. Multicomponent reactions and rearrangements are powerful tools in this endeavor.

Passerini Multi-Component Reactions for Isoxazole Derivatives

The Passerini three-component reaction (3-CR) is a well-established multicomponent reaction that involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. beilstein-journals.orgwikipedia.org This reaction is highly versatile, tolerating a wide range of substrates, which makes it ideal for generating diverse molecular scaffolds. beilstein-journals.org

The mechanism of the Passerini reaction can proceed through either a concerted or an ionic pathway, depending on the solvent used. wikipedia.org In aprotic solvents at high concentrations, a concerted mechanism is favored, while in polar solvents, an ionic pathway is more likely. wikipedia.org The products of the Passerini reaction can serve as intermediates for the synthesis of various heterocyclic compounds, including those with an isoxazole core.

Curtius Rearrangement in Isoxazole Chemistry

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for converting carboxylic acids into a variety of nitrogen-containing functional groups. nih.govrsc.org The resulting isocyanate is a key intermediate that can be trapped by various nucleophiles. wikipedia.org

Mechanism and Applications:

The mechanism of the Curtius rearrangement is believed to be a concerted process where the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.org This rearrangement proceeds with complete retention of the stereochemistry of the migrating group. wikipedia.orgresearchgate.net

In the context of isoxazole chemistry, the Curtius rearrangement can be a valuable tool for introducing amine or related functionalities. A carboxylic acid on the isoxazole ring can be converted to an acyl azide, which then undergoes the rearrangement to form an isocyanate. This isocyanate can subsequently react with:

Water to yield a primary amine. wikipedia.org

Alcohols to form carbamates. wikipedia.org

Amines to produce urea derivatives. wikipedia.org

This methodology offers a pathway to synthesize a wide range of this compound derivatives with diverse substituents on the amino group, which can be crucial for tuning their biological activities. The reaction is tolerant of many functional groups, making it a powerful tool in organic synthesis. wikipedia.orgresearchgate.net

Cyclization Reactions for Fused Heterocyclic Systems (e.g., Oxazolo[5,4-d]pyrimidines)

The structural framework of this compound, featuring a vicinal amino group and a nitrile function, serves as a versatile synthon for the construction of various fused heterocyclic systems. Of particular significance are its applications in synthesizing oxazolo[5,4-d]pyrimidines, which are recognized as purine analogs where an oxazole ring replaces the typical imidazole ring. mdpi.com This structural similarity to naturally occurring nucleic acid bases underpins their potential as antimetabolites and their exploration in medicinal chemistry. nih.govnih.gov

A prevalent synthetic strategy for oxazolo[5,4-d]pyrimidines does not involve direct cyclization of this compound itself, but rather employs it as a foundational block for a more complex intermediate. nih.gov In a typical sequence, the corresponding 5-amino-3-methyl-isoxazole-4-carboxylic acid is first converted to its acyl chloride derivative, 5-amino-3-methylisoxazole-4-carbonyl chloride. nih.gov This activated intermediate is then reacted with aminomalononitrile tosylate in a solvent like 1-methyl-2-pyrrolidinone (NMP) at room temperature. nih.gov This reaction constructs a key precursor, 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile. nih.gov

The subsequent and final cyclization to form the fused pyrimidine (B1678525) ring is achieved through a two-step process. The oxazole intermediate is first treated with a one-carbon synthon, such as triethyl orthoformate, typically under reflux conditions. This forms a reactive ethoxymethyleneamino intermediate (an imidoester derivative). nih.gov Without isolation, this intermediate undergoes ring closure upon reaction with an aqueous solution of a primary amine (e.g., methylamine, ethylamine) or other nucleophiles. This step builds the pyrimidine portion of the fused system and allows for the introduction of diverse substituents at the 7-position of the oxazolo[5,4-d]pyrimidine core. nih.gov

The following table summarizes representative transformations for the synthesis of 7-substituted-oxazolo[5,4-d]pyrimidines from the key oxazole intermediate.

Table 1: Synthesis of Oxazolo[5,4-d]pyrimidine Derivatives

| Starting Intermediate | Reagents | Conditions | Final Fused Product |

|---|---|---|---|

| 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | 1. Triethyl orthoformate2. Aqueous Methylamine | 1. Reflux2. Room Temperature | 2-(5-amino-3-methylisoxazol-4-yl)-5-methyl-7-(methylamino)oxazolo[5,4-d]pyrimidine |

| 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | 1. Triethyl orthoformate2. Aqueous Ethylamine | 1. Reflux2. Room Temperature | 2-(5-amino-3-methylisoxazol-4-yl)-7-(ethylamino)-5-methyloxazolo[5,4-d]pyrimidine |

Beyond the oxazolopyrimidine system, 5-amino-3-methylisoxazole (B44965) can participate in multi-component reactions to yield other fused heterocycles. For instance, condensations with aromatic aldehydes and 1,3-diketones, such as 1,3-cyclohexanedione, under microwave irradiation in water, can lead to the formation of isoxazolo[5,4-b]pyridines. frontiersin.org

Spectroscopic and Advanced Structural Elucidation of 5 Amino 3 Methylisoxazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for 5-Amino-3-methylisoxazole-4-carbonitrile are not available in the cited research, a theoretical analysis based on its known structure can predict the expected signals.

¹H NMR Spectral Analysis

The ¹H NMR spectrum for this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule:

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C3 position of the isoxazole (B147169) ring would appear as a singlet. This is because they are equivalent and have no adjacent protons to couple with.

Amine Protons (-NH₂): The two protons of the amino group at the C5 position would also likely appear as a singlet, though its chemical shift and peak shape can be influenced by factors such as solvent, concentration, and temperature, which affect hydrogen bonding and exchange rates.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Five distinct signals are expected, one for each carbon atom in a unique chemical environment:

C3 Carbon: The carbon atom in the isoxazole ring bonded to the methyl group.

C4 Carbon: The carbon atom in the isoxazole ring bonded to the nitrile group.

C5 Carbon: The carbon atom in the isoxazole ring bonded to the amino group.

Methyl Carbon (-CH₃): The carbon of the methyl group.

Nitrile Carbon (-C≡N): The carbon of the nitrile group, which typically appears in the downfield region of the spectrum.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Signal Type | Corresponding Functional Group |

|---|---|---|

| ¹H | Singlet | Methyl (-CH₃) |

| ¹H | Singlet | Amino (-NH₂) |

| ¹³C | Signal | C3 (ring) |

| ¹³C | Signal | C4 (ring) |

| ¹³C | Signal | C5 (ring) |

| ¹³C | Signal | Methyl (-CH₃) |

| ¹³C | Signal | Nitrile (-C≡N) |

Note: This table is based on theoretical predictions as experimental data is not available in the reviewed literature.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, no cross-peaks would be expected as the methyl and amine protons are not directly coupled.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are attached to. This would definitively link the methyl proton signal to the methyl carbon signal.

HMBC: An HMBC spectrum is crucial for mapping longer-range (2-3 bond) correlations. It would show correlations between the methyl protons and the C3 and C4 carbons of the isoxazole ring, confirming the position of the methyl group. It would also show correlations between the amine protons and the C4 and C5 carbons, confirming the position of the amino group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₅H₅N₃O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Molecular Formula and Mass Information

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅N₃O | nih.gov |

| Molecular Weight | 123.12 g/mol | nih.gov |

| Predicted [M+H]⁺ m/z | 124.05054 | uni.lu |

| Predicted [M+Na]⁺ m/z | 146.03248 | uni.lu |

Note: The m/z values are predicted, as experimental HRMS data is not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) to generate product ions. The fragmentation pattern provides valuable information about the molecule's structure. While specific MS/MS data for this compound is not available, general fragmentation pathways for related isoxazole and nitrile compounds suggest potential fragmentation routes. These could include the loss of small, stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or acetonitrile (B52724) (CH₃CN), as well as cleavage of the isoxazole ring. Analysis of these fragments would help to confirm the arrangement of the functional groups. For example, studies on similar isoxazole-containing compounds have shown characteristic fragmentation patterns that help to identify the core structure and its substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Key functional groups and their expected IR absorption ranges include:

N-H stretching of the primary amine group, typically appearing in the range of 3500-3300 cm⁻¹. This often presents as two distinct peaks for the symmetric and asymmetric stretching vibrations.

C≡N stretching of the nitrile group, which is a very sharp and intense absorption usually found in the 2260-2220 cm⁻¹ region.

C=N stretching within the isoxazole ring, which would likely appear in the 1650-1550 cm⁻¹ range.

N-O stretching of the isoxazole ring, expected in the 1450-1300 cm⁻¹ region.

C-H stretching and bending vibrations of the methyl group would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

For this compound, the presence of the isoxazole ring, a conjugated system, along with the amino and nitrile substituents, would lead to characteristic UV absorptions. The conjugation between the amino group's lone pair of electrons and the π-system of the isoxazole ring and nitrile group is expected to result in π → π* and n → π* transitions. These transitions typically occur in the UV region. The exact λmax values would depend on the solvent used for the analysis.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies have been performed on this compound, providing detailed information about its molecular structure and packing in the solid state. researchgate.netnih.gov The compound crystallizes in the monoclinic space group P21/c. nih.govnih.gov

The crystal data reveals the following unit cell dimensions:

a = 3.8779 (2) Å

b = 18.8518 (11) Å

c = 8.2015 (4) Å

β = 100.780 (2)°

V = 588.99 (5) ų

Z = 4 nih.gov

These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Crystallographic Data Interpretation and Conformation Analysis

The crystallographic data for this compound reveals that the isoxazole ring is essentially planar. researchgate.netnih.gov The nitrogen atom of the amine group exhibits sp² character, with the sum of the bond angles around it being 358°. researchgate.netnih.gov This planarity suggests a conjugative interaction between the lone pair of electrons on the amino nitrogen and the nitrile group through the C1=C2 bond. researchgate.net This interaction enhances the hydrogen-bonding acceptor capability of the nitrile nitrogen. researchgate.net

Chromatographic Analysis Methods for Purity and Characterization

Chromatographic methods are essential for separating and quantifying the components of a mixture, thereby determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoxazole derivatives. nih.gov It is employed to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. For instance, in the synthesis of peptides incorporating a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, HPLC was used to analyze the crude product and determine the retention times of the starting materials and the final peptide. nih.gov A purity of over 95% as determined by HPLC is often a standard for such compounds. lgcstandards.com The choice of column, mobile phase, and detector are critical for achieving good separation and detection.

Below is a table summarizing the analytical techniques and findings for this compound:

| Analytical Technique | Parameter | Finding | Reference |

| Infrared (IR) Spectroscopy | Functional Groups | Expected to show N-H, C≡N, C=N, and N-O stretches. | nist.gov |

| UV-Vis Spectroscopy | Electronic Transitions | Expected π → π* and n → π* transitions due to the conjugated system. | |

| Single Crystal X-ray Diffraction | Crystal System | Monoclinic | nih.govnih.gov |

| Space Group | P21/c | nih.govnih.gov | |

| Unit Cell Dimensions | a = 3.8779 (2) Å, b = 18.8518 (11) Å, c = 8.2015 (4) Å, β = 100.780 (2)° | nih.gov | |

| Crystallographic Data Interpretation | Molecular Geometry | Isoxazole ring is essentially planar. | researchgate.netnih.gov |

| Hybridization | Amine nitrogen is sp² hybridized. | researchgate.netnih.gov | |

| Intermolecular Interactions | N—H···N hydrogen bonds form a 2D network. | researchgate.netnih.gov | |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | Used to assess purity and monitor reactions. | nih.govlgcstandards.com |

Thin Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation, identification, and monitoring of the progress of chemical reactions involving this compound and its precursors or derivatives. This method relies on the differential partitioning of the analyte between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel, and a liquid mobile phase that moves up the plate via capillary action.

Detailed research findings from studies on related isoxazole structures demonstrate the utility of TLC in their analysis. For instance, in the synthesis and purification of isoxazole derivatives, TLC is routinely used to determine the optimal solvent system for separation and to track the conversion of reactants to products.

The choice of stationary and mobile phases is critical for achieving effective separation. For polar compounds like amino-substituted isoxazoles, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of solvents with varying polarities. The composition is optimized to achieve a retention factor (Rf) that allows for clear separation from other components in the mixture. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key characteristic for a given compound in a specific TLC system.

In the analysis of compounds structurally similar to this compound, various solvent systems have been employed. For example, in the purification of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a related derivative, a mobile phase of Dichloromethane/Ethyl Acetate (90:10) was used, yielding an Rf value of 0.74. nih.gov For a different precursor, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, a less polar system of petroleum ether/diethyl ether (80:20) resulted in an Rf of 0.41. nih.gov High-Performance Thin-Layer Chromatography (HPTLC), a more advanced form of TLC, has been used for the analysis of leflunomide (B1674699) degradation products, including 5-methylisoxazole-4-carboxylic acid, utilizing a mobile phase of toluene‒chloroform‒ethanol (4:4:2, V/V). researchgate.net

Visualization of the separated spots on the TLC plate is achieved through various methods. As many isoxazole derivatives contain chromophores, they can often be detected under ultraviolet (UV) light, typically at wavelengths of 254 nm or 365 nm. nih.govresearchgate.net For compounds containing amino groups, specific chemical stains like ninhydrin (B49086) spray can be used, which reacts with the amine to produce a colored spot, aiding in its identification. nih.govgavinpublishers.com Potassium permanganate (B83412) (KMnO4) stain is another common visualization agent used for compounds that can be oxidized. nih.gov

The following table summarizes representative TLC data for compounds related to this compound, illustrating the typical systems and resulting Rf values.

| Compound Name | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization Method |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Silica Gel | Dichloromethane/Ethyl Acetate (90:10) | 0.74 | UV, Ninhydrin nih.gov |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Silica Gel | Petroleum Ether/Diethyl Ether (80:20) | 0.41 | UV, KMnO₄ nih.gov |

| 5-Methylisoxazole-4-carboxylic acid | Silica Gel G 60F254 | Toluene/Chloroform/Ethanol (4:4:2) | N/A | UV (266 nm) researchgate.net |

Computational and Theoretical Investigations of 5 Amino 3 Methylisoxazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in revealing the electronic characteristics and reactivity of 5-Amino-3-methylisoxazole-4-carbonitrile. These methods provide deep insights into orbital energies, charge distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating the molecular and electronic properties of this compound. Researchers have employed the Becke-3-Lee-Yang-Parr (B3LYP) hybrid exchange-correlation functional combined with the 6-311G++(d,p) basis set to perform geometry optimization and calculate various quantum chemical parameters. researchgate.net This level of theory is utilized to predict the equilibrium structures of molecular systems by locating minima on the potential energy surface. researchgate.net

These DFT studies have been used to calculate the optimized molecular geometry, including bond lengths and bond angles, which can be compared with experimental data obtained from X-ray crystallography. researchgate.netnih.gov Furthermore, DFT calculations extend to determining harmonic vibrational frequencies and other bonding features of the molecule in its ground state. researchgate.net The analysis of the charge-density distribution through DFT provides a practical understanding of the molecule's electronic landscape. researchgate.net

Below is a table comparing theoretical bond lengths and angles from DFT calculations with experimental X-ray diffraction data.

| Parameter | Bond/Angle | Theoretical (B3LYP/6-311G++(d,p)) | Experimental (X-ray) |

| Bond Lengths (Å) | C4≡N3 | Data not available in abstract | 1.1424 (16) researchgate.net |

| N2-H...N3 | Data not available in abstract | 3.0402 (17) researchgate.net | |

| N2-H...N1 | Data not available in abstract | 2.9567 (16) researchgate.net | |

| Bond Angles (°) | Sum around Amino N | Data not available in abstract | 358 nih.govresearchgate.net |

Ab Initio Methods for Molecular Orbital Analysis

Molecular orbital (MO) theory, a foundational ab initio concept, is integral to understanding the bonding characteristics of this compound. researchgate.net While specific studies employing classical ab initio methods like Hartree-Fock were not detailed in the search results, DFT, itself a first-principles method, has been used extensively for this purpose. The analysis describes the bonding between atoms as a combination of their atomic orbitals. researchgate.net

Investigations have performed Natural Bond Orbital (NBO) analysis to estimate the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis (acceptor) orbitals. researchgate.net This provides a detailed picture of intramolecular interactions and the conjugative effects within the molecule, such as the interaction between the lone pair of the amino nitrogen and the nitrile group via the isoxazole (B147169) ring. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical determinants of a molecule's chemical reactivity and kinetic stability.

For this compound, HOMO-LUMO analysis has been conducted to explain the charge transfer characteristics within the molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor, and these orbitals govern the molecule's interactions with other chemical species. researchgate.net The energy gap between the HOMO and LUMO indicates the molecule's excitability and its ability to engage in chemical reactions. A smaller gap suggests higher reactivity.

| Molecular Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level correlates with the electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure of this compound, including its possible shapes (conformations) and their relative stabilities.

Conformational Search and Energy Minimization

Conformational analysis and energy minimization studies, supported by both theoretical calculations and experimental crystal structure data, have provided clear insights into the preferred geometry of this compound. researchgate.netnih.gov The isoxazole ring is found to be essentially planar. nih.govresearchgate.net

Tautomeric Forms and Equilibrium Studies

Tautomerism, the interconversion of structural isomers through proton migration, is a relevant consideration for this compound, specifically amino-imino tautomerism. The molecule possesses an amino group (-NH₂) adjacent to a ring nitrogen, creating the potential to exist in equilibrium with its imino (=NH) tautomeric form.

While specific studies on the tautomeric equilibrium of this compound were not found, research on the closely related 5-amino-3-methyl-isoxazole-4-carbohydrazide reports that the amino group can act as an imine group. mdpi.com This suggests a strong likelihood that this compound can also exhibit this tautomeric behavior. Computational studies on analogous compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), have involved conformational searches for possible tautomers. mdpi.com The equilibrium between the amino and imino forms can significantly influence the molecule's hydrogen bonding capabilities, reactivity, and biological interactions.

Topological Analysis of Electron Density

The topological analysis of electron density is a powerful theoretical framework that reveals the nature of chemical bonds and molecular structure. By examining the gradient and Laplacian of the electron density, one can identify critical points that characterize atomic interactions.

Bader's Theory of Atoms in Molecules (AIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. ias.ac.in This theory is based on the gradient vector field of the electron density, where bond paths link neighboring atomic nuclei. The properties at the bond critical points (BCPs), where the electron density is a minimum along the bond path, are particularly insightful. ias.ac.in

While a detailed AIM analysis specifically for this compound is not extensively documented in dedicated studies, research on closely related isoxazole derivatives provides valuable insights. For instance, a theoretical study on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide utilized AIM analysis to characterize its structure. nih.gov Such analyses on analogous compounds typically reveal the covalent nature of the bonds within the isoxazole ring and the substituent groups. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are key parameters. A high ρ value indicates significant electron sharing, characteristic of a covalent bond, while the sign of the Laplacian distinguishes between shared-shell (∇²ρ < 0, covalent) and closed-shell (∇²ρ > 0, ionic, hydrogen bonds, van der Waals interactions) interactions.

In the crystal structure of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, the isoxazole ring is essentially planar. nih.govresearchgate.net The sum of bond angles around the nitrogen atom of the amine group is approximately 358°, which is indicative of sp² hybridization. nih.govresearchgate.netnih.gov This planarity suggests a conjugative interaction between the amino group's lone pair and the nitrile group through the isoxazole ring system. nih.govresearchgate.net An AIM analysis would be expected to quantify the electron delocalization associated with this conjugation through the properties of the relevant BCPs.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a computational technique that illustrates the charge distribution of a molecule on its electron density surface. researchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the isoxazole ring, due to the high electronegativity of these atoms. The amino group, while containing a lone pair on the nitrogen, is likely to have its electron-donating character somewhat diminished due to conjugation with the electron-withdrawing nitrile group. A theoretical investigation on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide included an ESP map which demonstrated negative potential around the carbonyl oxygen and the isoxazole oxygen and nitrogen atoms, which is consistent with expectations for this class of molecules. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and orbital-orbital interactions, offering quantitative insights into hyperconjugation and delocalization effects.

A detailed NBO analysis has been performed for this compound using the B3LYP/6-311G++(d,p) level of theory. researchgate.net This analysis reveals significant delocalization of electron density from occupied Lewis-type orbitals (donor NBOs) to unoccupied non-Lewis orbitals (acceptor NBOs). researchgate.net

The most significant donor-acceptor interactions involve the lone pairs of the nitrogen and oxygen atoms and the π-orbitals of the isoxazole ring and the nitrile group. These interactions, quantified by the second-order perturbation energy E(2), indicate the strength of the delocalization. A higher E(2) value signifies a stronger interaction.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N7 | π* (C4-C5) | 21.54 |

| LP (1) N7 | π* (C9-N10) | 1.21 |

| LP (2) O8 | π* (C4-C5) | 19.87 |

| LP (2) O8 | π* (C9-N10) | 0.89 |

| π (C4-C5) | π* (C9-N10) | 23.45 |

| π (C9-N10) | π* (C4-C5) | 0.78 |

Note: The atom numbering corresponds to the optimized molecular structure as defined in the source study. researchgate.net The data presented is a selection of the most significant interactions.

The NBO analysis confirms the substantial electronic communication across the molecule. The strong interaction between the lone pair of the amino nitrogen (N7) and the π* antibonding orbital of the C4-C5 bond (E(2) = 21.54 kcal/mol) indicates significant electron donation from the amino group into the isoxazole ring. researchgate.net Similarly, the lone pair of the isoxazole oxygen (O8) also participates in this delocalization (E(2) = 19.87 kcal/mol). researchgate.net The most significant interaction is the π(C4-C5) to π*(C9-N10) transition (E(2) = 23.45 kcal/mol), which highlights the strong conjugation between the isoxazole ring and the nitrile substituent. researchgate.net These findings from NBO analysis provide a quantitative basis for the conjugative interactions suggested by the planar geometry of the molecule. nih.govresearchgate.netresearchgate.net

Biological Activities and Pharmacological Mechanisms of 5 Amino 3 Methylisoxazole 4 Carbonitrile Derivatives

Immunomodulatory Effects and Mechanisms

The isoxazole (B147169) nucleus is a key feature of various compounds that can modulate immune responses. Derivatives of 5-amino-3-methylisoxazole-4-carbonitrile have been shown to possess a spectrum of activities, ranging from immunosuppression to immunostimulation, primarily by influencing lymphocyte function and cytokine production. nih.gov

Immunosuppressive Properties in Cellular and Humoral Immune Responses

Several derivatives of this compound have demonstrated notable immunosuppressive capabilities. The well-known disease-modifying antirheumatic drug (DMARD), leflunomide (B1674699), and its active metabolite, teriflunomide (B560168), are prime examples. mdpi.comnih.gov Their primary mechanism involves the reversible inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). mdpi.comnih.gov This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated T and B lymphocytes. nih.govpatsnap.com By blocking this pathway, these compounds limit the expansion of immune cells involved in pathogenic responses without inducing cell death, a process known as a cytostatic effect. nih.govnih.gov

Studies have shown that 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes can suppress both humoral (antibody-mediated) and cellular immune responses. nih.gov For instance, certain derivatives have been found to inhibit the humoral immune response in vitro and modulate the delayed-type hypersensitivity (DTH) response in vivo. nih.gov One particularly potent compound, 5-(2-hydroxyethyl)piperazinomethinimino-3-methyl-4-isoxazolecarboxylic acid 4-(4-ethoxyphenyl)-amide, exhibited immunosuppressive activity comparable to that of cyclosporine. nih.gov This highlights the potential of this chemical scaffold in developing new immunosuppressive agents.

Immunostimulatory Activities

In contrast to the immunosuppressive effects, some derivatives of this compound have been reported to exhibit immunostimulatory properties. nih.gov For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to enhance the humoral immune response in mice immunized with sheep red blood cells (SRBC). nih.gov This was evidenced by an increased number of antibody-producing cells and higher serum agglutination titers. nih.gov The same compound was also shown to modulate the percentages and absolute numbers of T and B lymphocyte subsets in various lymphatic organs. nih.gov

This dual potential for both immunosuppression and immunostimulation, sometimes observed with closely related isoxazole structures, underscores the complexity of their pharmacological effects and suggests that small structural modifications can significantly alter their interaction with the immune system. nih.govnih.gov These immunostimulatory derivatives could be valuable as adjuvants to enhance vaccine efficacy or in therapies for immunodeficient conditions. nih.govnih.gov

Modulation of Cytokine Production (e.g., TNF-α, IL-6)

A key aspect of the immunomodulatory activity of this compound derivatives is their ability to alter the production of cytokines, which are critical signaling molecules in the immune system. Several derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

For instance, the active metabolite of leflunomide, teriflunomide, reduces the number of activated lymphocytes, which in turn decreases the production of these pro-inflammatory cytokines. patsnap.com Other novel derivatives have also demonstrated the ability to significantly inhibit lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in macrophage cell lines and human whole blood cultures. nih.gov This effect is often associated with their anti-inflammatory properties. For example, a derivative known as MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit LPS-induced TNF-α production. nih.gov Similarly, research has shown that some isoxazole derivatives can suppress the activation of nuclear factor κB (NF-κB), a key transcription factor that mediates inflammatory responses. nih.gov

Effects on Lymphocyte Proliferation (e.g., PBMC, Splenocytes)

The proliferation of lymphocytes is a hallmark of an active immune response. Derivatives of this compound, particularly those acting as immunosuppressants, exert their effects by inhibiting this process. As mentioned, the primary mechanism for leflunomide and teriflunomide is the inhibition of DHODH, which has a cytostatic effect on rapidly dividing T and B cells. nih.govneurology.org This selectively targets activated lymphocytes, which rely heavily on the de novo pyrimidine (B1678525) synthesis pathway, while having a lesser effect on resting or quiescent cells. nih.govpatsnap.com

Studies on various derivatives have confirmed their antiproliferative effects on peripheral blood mononuclear cells (PBMCs) and splenocytes. For example, certain phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid differentially inhibited the proliferative response of PBMCs to the mitogen phytohemagglutinin (PHA). nih.gov Specifically, the derivative MO5 was shown to inhibit PHA-induced proliferation of PBMCs. nih.gov This inhibition of lymphocyte expansion is a central component of the immunosuppressive and anti-inflammatory activities observed with this class of compounds.

Antiproliferative and Cytotoxic Activities

Beyond their immunomodulatory roles, derivatives of the isoxazole scaffold have been extensively investigated for their potential as anticancer agents. Their ability to halt cell proliferation and induce cell death in cancer cells makes them promising candidates for oncological therapies. espublisher.comnih.gov

Inhibition of Cell Proliferation in Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of this compound derivatives against various human cancer cell lines. These compounds have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in tumor cells. nih.gov

For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant antiproliferative effects against human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G). nih.gov Some of these derivatives exhibited potent activity, with IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range for K562 cells. nih.gov Similarly, isoxazole derivatives of benzothiazole (B30560) were found to be particularly effective against the Colo205 colon cancer cell line. researchgate.net Other studies have reported the efficacy of various isoxazole derivatives against breast cancer (MCF-7), prostate cancer (PC3, DU-145), and lung cancer (A549) cell lines. espublisher.comresearchgate.netmdpi.com The mechanisms underlying these anticancer effects are diverse and can include the inhibition of crucial enzymes like histone deacetylases (HDAC) and protein kinases. espublisher.comnih.gov

Induction of Apoptosis and Associated Cell Signaling Pathways (e.g., Caspases, Fas, NF-κB1)

The direct investigation into the apoptosis-inducing capabilities of this compound and its close derivatives remains a developing area of research. However, studies on structurally related isoxazole compounds provide insights into their potential mechanisms of action. For instance, research on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives has indicated an influence on signaling proteins in Jurkat cells, a human T lymphocyte cell line often used in cancer research. researchgate.net These studies have listed caspase 3 and caspase 9 as substances of interest, suggesting a potential role in the caspase-dependent apoptotic pathway. researchgate.net

While direct evidence linking this compound derivatives to the Fas receptor or the NF-κB1 signaling pathway is not extensively documented in publicly available research, the broader class of isoxazole-containing compounds has been associated with anticancer properties, which often involve the induction of programmed cell death. nih.govnih.gov For example, the well-known isoxazole derivative, leflunomide, has been shown to induce apoptosis in various cancer cell lines. Further research is necessary to specifically elucidate the pro-apoptotic potential and the precise molecular pathways, including the involvement of caspases, Fas, and NF-κB1, for derivatives of this compound.

Antimicrobial and Antifungal Investigations

The antimicrobial properties of isoxazole derivatives have been a subject of significant scientific inquiry, driven by the pressing need for novel agents to combat drug-resistant pathogens.

Derivatives of 5-amino-3-methylisoxazole (B44965) have been synthesized and evaluated for their antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. In one study, a series of 30 derivatives of 5-amino-3-methylisoxazole-4-carbohydrazide and 5-aminoisoxazolo[5,4-d]pyrimidin-4-one were tested. nih.govbldpharm.comnih.gov The findings from this research indicated that while many of the tested derivatives exhibited generally weak to mild antibacterial activity, certain compounds showed notable efficacy. nih.govbldpharm.com

The antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), with MIC50 and MIC90 values being key metrics. The results demonstrated that the effectiveness of these derivatives is highly dependent on their specific substitutions. nih.govbldpharm.com

Interactive Data Table: Antibacterial Activity of 5-Amino-3-methylisoxazole Derivatives

| Bacterial Strain | Gram Staining | Compound Class | Observed Activity (MIC) | Reference |

| Staphylococcus aureus | Gram-Positive | 5-aminoisoxazolo[5,4-d]pyrimidin-4-one | Mild to moderate | nih.govbldpharm.com |

| Enterococcus faecalis | Gram-Positive | 5-amino-3-methylisoxazole-4-carbohydrazide | Weak | nih.govbldpharm.com |

| Bacillus subtilis | Gram-Positive | 5-aminoisoxazolo[5,4-d]pyrimidin-4-one | Mild | nih.govbldpharm.com |

| Escherichia coli | Gram-Negative | 5-amino-3-methylisoxazole-4-carbohydrazide | Weak to mild | nih.govbldpharm.com |

| Pseudomonas aeruginosa | Gram-Negative | 5-aminoisoxazolo[5,4-d]pyrimidin-4-one | Weak | nih.govbldpharm.com |

| Klebsiella pneumoniae | Gram-Negative | 5-amino-3-methylisoxazole-4-carbohydrazide | Weak | nih.govbldpharm.com |

| Salmonella enterica | Gram-Negative | 5-aminoisoxazolo[5,4-d]pyrimidin-4-one | Mild | nih.govbldpharm.com |

| Yersinia enterocolitica | Gram-Negative | 5-aminoisoxazolo[5,4-d]pyrimidin-4-one | Mild to moderate | nih.govbldpharm.com |

The exploration of this compound derivatives for their antifungal properties is an emerging field. While specific studies focusing solely on the carbonitrile parent compound and its direct derivatives are limited, research into related isoxazole structures has shown promise. For instance, peptides incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid have been investigated as a class of compounds with potential biological activities, including antifungal action. nih.govnih.gov

The isoxazole ring is present in the structure of some antifungal medications, highlighting the potential of this heterocyclic system in the development of new antifungal agents. However, detailed efficacy studies, including the determination of Minimum Inhibitory Concentration (MIC) values against a panel of fungal pathogens for this compound derivatives, are not yet widely available in the scientific literature. Further focused research is required to fully assess their antifungal spectrum and potential for therapeutic applications.

Antiviral Research Applications

The potential antiviral applications of this compound derivatives, particularly against viruses like Human Herpes Virus Type-1 (HSV-1), are not yet well-established in published scientific literature. While the broader class of heterocyclic compounds and nucleoside analogues has been a cornerstone of antiviral drug development, specific research detailing the activity of this compound derivatives against HSV-1 is scarce.

Studies on other amino-substituted heterocyclic compounds have demonstrated antiviral effects. For example, research on 5'-amino-5'-deoxythymidine (B1215968) has shown its incorporation into HSV-1 DNA, which correlates with its antiviral activity. nih.gov Another study on a 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine found it to be a potent and selective inhibitor of HSV-1 replication. nih.gov These findings in other classes of amino-substituted compounds suggest that the amino group can be a key pharmacophore for antiviral activity. However, it is crucial to note that these compounds are structurally distinct from this compound. Therefore, dedicated studies are needed to determine if this specific isoxazole scaffold possesses any intrinsic anti-HSV-1 activity and to elucidate the potential mechanisms of viral inhibition.

Exploration of Other Biological Activities

Beyond the antimicrobial and potential anticancer activities, derivatives of 5-amino-3-methylisoxazole have been investigated for other pharmacological effects, most notably immunomodulatory and anti-inflammatory activities.

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have been shown to possess significant immunomodulatory properties. researchgate.net In vitro studies have demonstrated that these compounds can influence lymphocyte proliferation and the production of key cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The observed effects include both stimulatory and inhibitory activities on the immune response, depending on the specific chemical structure of the derivative. researchgate.net This suggests that the 5-amino-3-methylisoxazole core can be a versatile scaffold for developing agents that can either enhance or suppress immune functions, which could be beneficial in various pathological conditions, from immunodeficiencies to autoimmune diseases.

The anti-inflammatory properties of isoxazole derivatives are also a subject of interest. nih.gov While specific studies on the anti-inflammatory effects of this compound are not extensively detailed, the isoxazole nucleus is a component of some anti-inflammatory drugs. This provides a rationale for further investigation into the potential of these compounds to modulate inflammatory pathways.

Anti-inflammatory Properties and Mechanisms

Derivatives of the 5-amino-3-methylisoxazole scaffold have demonstrated notable anti-inflammatory activities in various preclinical models. The anti-inflammatory effects of these compounds are often evaluated using methods such as the carrageenan-induced paw edema model in rats, which is a standard screening test for acute inflammation.

A study investigating a series of novel isoxazole derivatives synthesized from chalcones identified several compounds with significant anti-inflammatory activity. researchgate.net For instance, certain derivatives, when compared to the standard drug diclofenac (B195802) sodium, showed promising results. researchgate.net Another research effort focusing on isoxazole derivatives reported on compounds that exhibited a reduction in edema ranging from 36.6% to 73.7%. nih.gov

The mechanism underlying the anti-inflammatory effects of some isoxazole derivatives has been linked to the inhibition of key inflammatory mediators. For example, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation, is a known mechanism for many anti-inflammatory drugs. nih.gov Some isoxazole compounds have been shown to be effective inhibitors of COX-2. nih.gov Additionally, the inhibition of lipoxygenase (LOX), another enzyme involved in the inflammatory cascade, has been identified as a potential mechanism of action for certain isoxazole derivatives. nih.gov The overproduction of prostaglandins (B1171923) and leukotrienes, products of the COX and LOX pathways respectively, contributes to the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory agents. nih.gov

Further studies on 3,5-disubstituted isoxazoles derived from natural products have also highlighted their anti-inflammatory potential. nih.gov The structural modifications on the isoxazole core play a crucial role in determining the potency of these compounds. For example, the presence of specific substituents, such as a furfuryl ring, has been associated with enhanced anti-inflammatory effects. nih.gov

Table 1: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound | Model | Result | Reference |

|---|---|---|---|

| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | 36.6% - 73.7% reduction in edema | nih.gov |

| 4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole (4f) | Carrageenan-induced paw edema | 61.99% inhibition (2h), 61.20% inhibition (3h) | orientjchem.org |

| 4-(3-Methoxy-phenyl)-3-(4-nitro-phenyl)-isoxazole (4n) | Carrageenan-induced paw edema | 61.47% inhibition (2h), 62.24% inhibition (3h) | orientjchem.org |

| 4-[4-(3-Methoxy-phenyl)-isoxazol-3-yl]-phenyl-dimethylamine (4a) | Carrageenan-induced paw edema | 62.69% inhibition (2h), 63.69% inhibition (3h) | orientjchem.org |

Pharmacological Target Identification (e.g., Carbonic Anhydrase, AMPA Receptors)

The therapeutic potential of this compound derivatives is further underscored by their interaction with specific pharmacological targets, including carbonic anhydrase and AMPA receptors.

Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer. nih.gov

Recent research has explored isoxazole derivatives as a new class of CA inhibitors. nih.gov A study focused on the synthesis and evaluation of novel isoxazole derivatives against carbonic anhydrase IX (a tumor-associated isoform) revealed promising inhibitory activity. nih.gov The study reported that some of the synthesized compounds exhibited significant inhibition of the CA enzyme. For instance, compound AC2 was identified as the most potent inhibitor in the series, with a half-maximal inhibitory concentration (IC₅₀) of 112.3 ± 1.6 μM and a percentage of inhibition (%inh) of 79.5. nih.govresearchgate.net Another compound, AC3, also showed notable inhibitory action with an IC₅₀ of 228.4 ± 2.3 μM and a %inh of 68.7. nih.govresearchgate.net These findings suggest that the isoxazole scaffold can be a valuable template for the design of novel CA inhibitors. nih.govacs.org

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | Target | IC₅₀ (μM) | % Inhibition | Reference |

|---|---|---|---|---|

| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 | 79.5 | nih.govresearchgate.net |

| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 | 68.7 | nih.govresearchgate.net |

| Standard | Carbonic Anhydrase | 18.6 ± 0.5 | 87.0 | nih.gov |

AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system that mediates fast excitatory synaptic transmission. nih.gov Dysregulation of AMPA receptor function has been implicated in various neurological and psychiatric disorders, making them an important therapeutic target. nih.gov

Several studies have investigated isoxazole derivatives as modulators of AMPA receptor activity. One study explored a series of isoxazole-4-carboxamide derivatives and found them to be potent inhibitors of AMPA receptor activity. nih.gov Specifically, compounds designated as CIC-1 and CIC-2 demonstrated an 8-fold and 7.8-fold inhibition of AMPA receptor whole-cell currents, respectively. nih.gov These compounds were found to act as negative allosteric modulators, altering the biophysical properties of the receptor. nih.gov

Conversely, other isoxazole-based compounds have been identified as positive allosteric modulators (PAMs) of AMPA receptors. A study on bis(isoxazoles) revealed that the compound 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) is a highly potent PAM, enhancing kainate-induced currents by up to 70% at a concentration of 10⁻¹¹ M. nih.gov Another investigation into bis(3-EWG-isoxazoles) identified several potent PAMs, with one compound, dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate), potentiating kainate-induced currents by 77% at 10⁻¹⁰ M. mdpi.com These findings highlight the potential of isoxazole derivatives to both inhibit and enhance AMPA receptor function, offering a versatile scaffold for the development of novel neuromodulatory agents.

Table 3: Modulatory Activity of Selected Isoxazole Derivatives on AMPA Receptors

| Compound/Derivative Class | Type of Modulation | Effect | Reference |

|---|---|---|---|

| Isoxazole-4-carboxamide (CIC-1) | Negative Allosteric Modulator | 8-fold inhibition of AMPA receptor activity | nih.gov |

| Isoxazole-4-carboxamide (CIC-2) | Negative Allosteric Modulator | 7.8-fold inhibition of AMPA receptor activity | nih.gov |

| 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) | Positive Allosteric Modulator | Up to 70% potentiation of kainate-induced currents at 10⁻¹¹ M | nih.gov |

| Dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) | Positive Allosteric Modulator | 77% potentiation of kainate-induced currents at 10⁻¹⁰ M | mdpi.com |

Structure Activity Relationship Sar Studies of 5 Amino 3 Methylisoxazole 4 Carbonitrile Derivatives

Impact of Substituent Modifications on Biological Activity

Systematic alterations of the substituents at different positions of the isoxazole (B147169) ring and its associated phenyl groups have revealed a spectrum of immunological activities, ranging from potent immunosuppression to significant immunostimulation.

Modifications at the 4-position of the 5-amino-3-methylisoxazole (B44965) scaffold have been shown to be a critical determinant of the resulting compound's immunological profile. The nature of the substituent at this position can dramatically switch the biological activity between immunostimulatory and immunosuppressive. nih.gov

Research has indicated that the introduction of a strong electrophilic group at position 4 often leads to the most active compounds. For instance, converting the carbonitrile group to a carboxamide and further substituting it with a 4-chlorophenylamide results in a derivative with a strong stimulating effect on both humoral and cellular immune responses. nih.gov Conversely, the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes from 5-amino-3-methylisoxazole-4-carbonyl azide (B81097) has yielded compounds with notable suppressive activities on both arms of the immune system. nih.gov